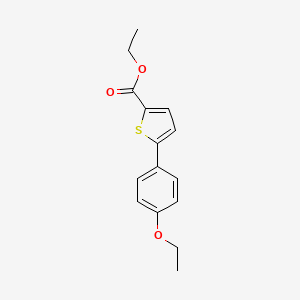

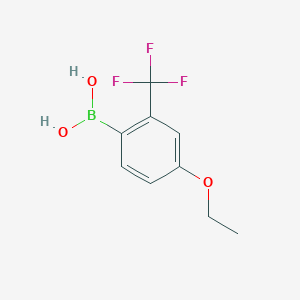

Ethyl 2-(3-bromopyridin-4-YL)acetate

Übersicht

Beschreibung

Ethyl 2-(3-bromopyridin-4-yl)acetate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are synthesized and characterized, suggesting the relevance of this class of compounds in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated pyridines or benzofurans with ethyl cyanoacetate or bromo-acetate derivatives. For instance, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate were synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, showing that halogenated pyridines can be functionalized with acetate esters . Similarly, the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates was achieved by reacting 2-aminopyridine with Meldrum’s acid and aryl glyoxals, indicating that 2-aminopyridine derivatives can be acylated to form acetate esters .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectroscopy. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by NMR spectroscopy and X-ray single crystal structure determination, revealing that it crystallized in the triclinic crystal system with specific unit cell parameters . This suggests that this compound could potentially be characterized using similar methods to determine its precise molecular structure.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in the context of synthesizing novel compounds. For instance, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized via a three-component reaction involving ethyl bromocyanoacetate and indole derivatives . This demonstrates the potential of ethyl acetate derivatives to participate in multi-component reactions to create complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, revealing interesting features such as solid-state fluorescence and specific optical properties. The derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibited fluorescence with emission maxima in the visible range, depending on the solvent . Additionally, the experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were reported, with bands corresponding to electronic transitions within the molecule . These findings suggest that this compound may also exhibit distinct optical properties that could be of interest for material science applications.

Wissenschaftliche Forschungsanwendungen

Marine Fungus Compounds Study

Ethyl 2-(3-bromopyridin-4-YL)acetate has been identified in the study of marine fungus Penicillium sp. Researchers isolated new compounds from this fungus, elucidating their structures based on spectroscopic and physico-chemical properties. This research contributes to understanding marine natural products and their potential applications (Wu et al., 2010).

Learning and Memory Facilitation

In a study exploring the effects on learning and memory, this compound derivatives demonstrated potential in facilitating learning and memory in mice. This suggests its relevance in neuropharmacological research (Li Ming-zhu, 2012).

Reactivity Survey in Chemical Synthesis

This compound was used to synthesize various chemical compounds, exploring the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes. This research aids in understanding the synthesis processes of complex organic molecules (Asadi et al., 2021).

Cross-Coupling Chemical Reactions

The compound was used in cross-coupling reactions with active methylene compounds. This type of reaction is significant in organic synthesis, particularly in the pharmaceutical and agrochemical industries (Sakamoto et al., 1988).

Pyridine Derivatives Synthesis

Research on the synthesis of pyridine derivatives using bromopyridines, including this compound, contributes to the development of new organic compounds with potential applications in various scientific fields (Proost & Wibaut, 1940).

Anticancer Agent Synthesis

The compound has been explored in the synthesis of potential anticancer agents, particularly in the context of pyridooxazines and pyridothiazines, highlighting its significance in medicinal chemistry (Temple et al., 1983).

Safety and Hazards

The safety information for Ethyl 2-(3-bromopyridin-4-YL)acetate indicates that it is a dangerous substance. The hazard statements include H226 (flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-(3-bromopyridin-4-YL)acetate are currently unknown . It is likely that the compound affects multiple pathways, given its complex structure and potential for diverse interactions. The downstream effects of these pathway alterations would depend on the specific pathways involved.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.92 , which could influence its bioavailability.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability.

Eigenschaften

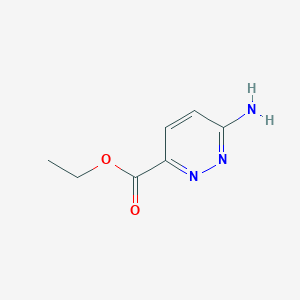

IUPAC Name |

ethyl 2-(3-bromopyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSNMDQIDZNCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571549 | |

| Record name | Ethyl (3-bromopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51054-99-0 | |

| Record name | Ethyl (3-bromopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

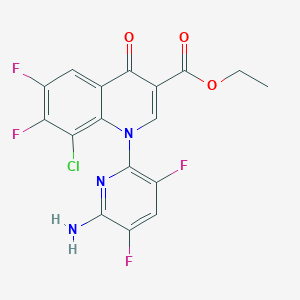

![ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B3021200.png)